molecular formula C20H33NO B14304038 3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine CAS No. 116313-08-7

3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine

Cat. No.: B14304038
CAS No.: 116313-08-7
M. Wt: 303.5 g/mol
InChI Key: XSLLQDMUBSXITF-UHFFFAOYSA-N
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Description

3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine typically involves the reaction of dodecylamine with formaldehyde and phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired benzoxazine ring. The process can be summarized as follows:

    Hydroxymethylation: Dodecylamine reacts with formaldehyde to form a hydroxymethyl intermediate.

    Cyclization: The intermediate then reacts with phenol to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve solvent-free microwave thermolysis, which is a rapid, high-yielding, and environmentally friendly method. This method offers advantages over conventional solution-phase reactions, including reduced reaction times and higher yields .

Chemical Reactions Analysis

Types of Reactions

3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The benzoxazine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced benzoxazine derivatives .

Scientific Research Applications

3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of other complex molecules.

    Biology: The compound exhibits antifungal and antibacterial activities, making it useful in the development of new antimicrobial agents.

    Medicine: Research has shown potential anticancer and anti-inflammatory properties, which could lead to new therapeutic agents.

    Industry: It is used in the production of polymers and resins due to its unique chemical properties

Mechanism of Action

The mechanism of action of 3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Octyl-3,4-dihydro-1H-2,3-benzoxazine
  • 3-Decyl-3,4-dihydro-1H-2,3-benzoxazine
  • 3-Nonyl-3,4-dihydro-1H-2,3-benzoxazine

Uniqueness

3-Dodecyl-3,4-dihydro-1H-2,3-benzoxazine stands out due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity. This unique structure may enhance its effectiveness in certain applications, such as antimicrobial and antifungal activities .

Properties

CAS No.

116313-08-7

Molecular Formula

C20H33NO

Molecular Weight

303.5 g/mol

IUPAC Name

3-dodecyl-1,4-dihydro-2,3-benzoxazine

InChI

InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-9-10-13-16-21-17-19-14-11-12-15-20(19)18-22-21/h11-12,14-15H,2-10,13,16-18H2,1H3

InChI Key

XSLLQDMUBSXITF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1CC2=CC=CC=C2CO1

Origin of Product

United States

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